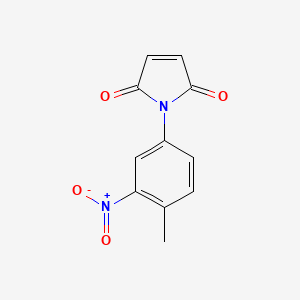

1-(4-甲基-3-硝基苯基)-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives, including those related to "1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione," often involves multi-component reactions or the reaction of specific precursors with amines. For instance, Nguyen and Vo Viet Dai (2023) described the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one via a three-component reaction, leading to the synthesis of pyrrolidine-2,3-dione derivatives through further reactions with aliphatic amines (Nguyen & Vo Viet Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,3-dione derivatives is characterized using various spectroscopic techniques, including 1D and 2D NMR, high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography. The structure determination helps in understanding the compound's chemical behavior and its interactions with other molecules. Studies such as those by Lv et al. (2013) on related pyrrolidine-2,5-dione derivatives provide insights into the molecular structure through X-ray crystallography (Lv et al., 2013).

Chemical Reactions and Properties

Pyrrolidine-2,3-dione derivatives participate in various chemical reactions, showcasing their reactivity and potential as synthetic intermediates. These compounds are involved in cycloaddition reactions, oxidation processes, and serve as corrosion inhibitors. Zarrouk et al. (2015) demonstrated the use of pyrrolidine-2,5-dione derivatives as effective organic inhibitors for carbon steel corrosion, highlighting their chemical utility (Zarrouk et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, play a crucial role in the application and handling of these compounds. The solubility in various solvents determines their usability in chemical reactions and formulations. Studies on related compounds, such as those by Beyerlein and Tieke (2000), provide valuable data on solubility, molecular weight, and photoluminescence, offering a basis for comparison (Beyerlein & Tieke, 2000).

科学研究应用

腐蚀抑制

1-(4-甲基-3-硝基苯基)-1H-吡咯-2,5-二酮衍生物已显示出在盐酸介质中抑制碳钢腐蚀的有效性。这些衍生物随着浓度的增加而提高其抑制效率,并在钢表面上展示化学吸附(Zarrouk et al., 2015)。

药物应用

一些1-(4-甲基-3-硝基苯基)-1H-吡咯-2,5-二酮的衍生物已被发现是乙醇酸氧化酶的抑制剂,这可能与开发针对特定代谢途径的药物相关(Rooney et al., 1983)。

电化学和聚合物应用

这种化合物已被用于合成导电聚合物,适用于电致变色器件。形成的聚合物在常见有机溶剂中具有显著的溶解性,并由于其电化学性质在电子应用中具有潜力(Variş et al., 2006)。

发光材料

含有1-(4-甲基-3-硝基苯基)-1H-吡咯-2,5-二酮单元的衍生物已被用于制备高发光性聚合物。这些聚合物表现出强烈的荧光,并在常见有机溶剂中溶解,适用于光电子学和光子学的潜在应用(Zhang & Tieke, 2008)。

太阳能电池应用

该化合物已被纳入醇溶性n型共轭聚电解质中,提高了聚合物太阳能电池的性能。这种应用利用了化合物骨架的电子亏损特性,有助于提高太阳能电池的功率转换效率(Hu et al., 2015)。

作用机制

Target of Action

It’s known that similar compounds react with nucleophiles such as hydroxyl groups and amines . These targets play a crucial role in various biochemical reactions and pathways.

Mode of Action

The compound interacts with its targets through a nucleophilic substitution pathway . In this process, the hydroxyl group of the compound is replaced by the isocyanate group of HNCO . This reaction leads to the formation of 4-Methyl-3-nitrophenyl isocyanate and typically an alcohol byproduct .

Biochemical Pathways

The compound’s ability to undergo nucleophilic substitution suggests that it may influence pathways involving hydroxyl or amine groups . The downstream effects of these interactions would depend on the specific roles of these groups in the affected pathways.

Result of Action

The formation of 4-methyl-3-nitrophenyl isocyanate and an alcohol byproduct suggests that the compound could potentially alter the chemical environment within cells .

属性

IUPAC Name |

1-(4-methyl-3-nitrophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-2-3-8(6-9(7)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPWKCGMFGHEKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methyl-3-nitrophenyl)-1H-pyrrole-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)

![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)

![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)

![N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2489163.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)

![2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B2489166.png)

![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)

![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)

![2-Chloro-1-[4-(1-cyclopropyltriazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2489173.png)